2-Benzamido-4-oxobutanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
62631-49-6 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-benzamido-4-oxobutanoic acid |
InChI |
InChI=1S/C11H11NO4/c13-7-6-9(11(15)16)12-10(14)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,12,14)(H,15,16) |
InChI Key |
YUTYXBNBPCVPCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC=O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzamido 4 Oxobutanoic Acid and Its Analogs
Conventional Approaches to the 4-Oxobutanoic Acid Moiety
Esterification and Subsequent Acidolysis Routes
One common strategy for synthesizing the 4-oxobutanoic acid moiety involves the initial esterification of a suitable precursor, followed by a hydrolysis (acidolysis) step to yield the final carboxylic acid. For instance, the synthesis of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid can be achieved through a two-step process. chembk.com First, an esterification reaction is carried out, which is then followed by either acid- or base-catalyzed acidolysis to produce the target 4-oxobutanoic acid derivative. chembk.com This approach allows for the protection of the carboxylic acid group as an ester during other synthetic transformations, which can then be deprotected under controlled conditions.
In a related context, N-(4-oxo-butanoic acid)-L-amino acid-ester derivatives, which are key intermediates for certain pharmaceuticals, can be synthesized via a Michael addition reaction between (E)-acrylic acid and an α-amino acid-ester. google.com This is followed by an esterification reaction to yield the desired product. google.com
A specific example of esterification in the synthesis of a related compound involves the reaction of N-Cbz-L-aspartic acid with acetic anhydride (B1165640) in methanol. This selectively forms the methyl ester at the β-carboxyl group, leaving the α-carboxyl group free for further reactions. vulcanchem.com
Anhydride Ring-Opening Reactions with Amines
The ring-opening of cyclic anhydrides, such as succinic anhydride, with amines is a widely used and efficient method for generating 4-oxobutanoic acid derivatives. nih.gov This reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of an amide and a carboxylic acid.
For example, the reaction of succinic anhydride with aniline (B41778) can produce 4-anilino-4-oxobutanoic acid. rsc.org This type of reaction has been optimized to achieve high yields in short reaction times, sometimes employing enzymatic catalysts like Mycobacterium smegmatis acyltransferase (MsAcT) in aqueous media. rsc.org The use of enzymes offers a green chemistry approach, often avoiding the need for harsh organic solvents and catalysts. rsc.org
Similarly, treating succinic and phthalic anhydrides with glycinamide (B1583983) in pyridine (B92270) yields the corresponding amic acids. nih.gov These amic acids can then undergo subsequent reactions, such as ring closure, to form other derivatives. nih.gov The reaction of succinic anhydride with various amines is a versatile method for creating a library of N-substituted 4-oxobutanoic acids. A general method involves refluxing the amine and succinic anhydride in a suitable solvent. mdpi.com
Formation of the Benzamido Linkage
The introduction of the benzamido group is another key transformation in the synthesis of 2-Benzamido-4-oxobutanoic acid. This is typically achieved through acylation or amidation reactions.
Acylation Strategies Involving Benzoyl Chlorides
The Schotten-Baumann reaction is a classic method for the acylation of amines and is frequently employed for the synthesis of benzamides from benzoyl chloride. testbook.com This reaction involves the treatment of an amine with benzoyl chloride in the presence of a base, which serves to neutralize the hydrochloric acid byproduct. testbook.comatamanchemicals.com This method is used in the synthesis of various benzamides, including those derived from phenethylamine. testbook.com
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the displacement of the chloride ion and the formation of the amide bond. pearson.com The conditions for the Schotten-Baumann reaction are widely applicable in organic synthesis. testbook.com For example, the synthesis of 4-(4-substitutedbenzamido)benzoic acid can be achieved by reacting 4-aminobenzoic acid with the corresponding substituted benzoyl chlorides in the presence of anhydrous sodium carbonate. researchgate.net
Amidation Protocols Utilizing Substituted Benzamides
Alternative methods for forming the benzamido linkage involve the use of substituted benzamides as starting materials. While less common than acylation with benzoyl chlorides for this specific target, amidation reactions where a benzamide (B126) itself acts as a synthon are known. For instance, electrochemical methods have been developed for the direct C(sp3)–H amidation of benzylic substrates with substituted primary benzamides to form secondary amides. nih.gov However, the solubility of the benzamide derivative can be a limiting factor in these reactions. nih.gov
Another approach involves the synthesis of N-aryl amides from nitroarenes and acyl chlorides, where the nitro group is reduced in situ to an amine, which then reacts with the acyl chloride. rsc.org While not a direct use of a pre-formed substituted benzamide, it highlights the versatility of amidation protocols. The basicity of substituted benzamides has been studied, which is a key factor in their reactivity. cdnsciencepub.com
Multi-Component Reactions in Scaffold Assembly (e.g., Ugi-4CR for related amido-acids)
Multi-component reactions (MCRs), particularly the Ugi four-component reaction (Ugi-4CR), offer a powerful and efficient strategy for the synthesis of complex molecules like α-amido acids from simple starting materials in a single step. nih.govrsc.org The classical Ugi-4CR involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.gov
This reaction has been extensively used to generate diverse molecular scaffolds, including peptide-like structures, known as peptomers or bis-amides, which are of significant interest in medicinal chemistry. rsc.org The Ugi reaction is highly versatile and can be adapted to synthesize a wide array of α-amino acid derivatives by varying the four components. researchgate.net For example, using an α-amino acid as one of the components in a Ugi-type reaction leads to a 5-center-4-component reaction (Ugi-5C-4CR), which is a powerful tool for accessing multi-functionalized, drug-like scaffolds. mdpi.com
While the direct synthesis of this compound via a standard Ugi-4CR might be challenging due to the specific functionalities required, the principles of MCRs are highly relevant for the synthesis of its analogs. The flexibility of the Ugi reaction allows for the incorporation of various functional groups, making it a valuable tool for creating libraries of related amido-acids for drug discovery and other applications. rsc.orgcore.ac.uk
Interactive Data Tables
Table 1: Anhydride Ring-Opening Reactions with Amines
| Amine | Anhydride | Product | Yield (%) | Reference |
| Aniline | Succinic Anhydride | 4-anilino-4-oxobutanoic acid | 90 | rsc.org |
| Glycinamide | Succinic Anhydride | 4-(2-amino-2-oxoethylamino)-4-oxobutanoic acid | 50 | nih.gov |
| 2-Amino-benzylamine | Succinic Anhydride | Corresponding cyclic imide | - | nih.gov |
Table 2: Acylation with Benzoyl Chlorides
| Amine | Benzoyl Chloride Derivative | Product | Yield (%) | Reference |
| Benzylamine | Acetyl chloride | N-benzylacetamide | - | testbook.com |
| Phenethylamine | Benzoyl chloride | N-(2-phenylethyl)benzamide | - | testbook.com |
| 4-Aminobenzoic acid | p-Substituted benzoyl chlorides | 4-(4-substitutedbenzamido)benzoic acid | 60-85 | researchgate.net |
Table 3: Ugi-4CR for Amido-Acid Analogs
| Amine Component | Carbonyl Component | Carboxylic Acid | Isocyanide | Product Type | Reference |
| Primary amine | Aldehyde/Ketone | Carboxylic acid | Isocyanide | α-acetamido carboxamide | nih.gov |
| α-Amino acid | Aldehyde | - | Isocyanide | 1,1′-iminodicarboxylic acid derivative | mdpi.com |
| Amino acid esters | Aldehyde | Trifluoroacetic acid | Fmoc-amino alkyl isonitriles | Trifluoroacetamide adduct | core.ac.uk |
Novel Synthetic Strategies and Process Optimization
Recent advancements in organic synthesis have led to the development of innovative and efficient methods for preparing this compound analogs. These strategies often focus on improving reaction times, yields, and environmental footprint, while also enabling the creation of diverse derivatives through controlled chemical transformations.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of precursors and analogs of this compound, offering significant advantages over conventional heating methods.
A notable application involves the synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids, which starts from precursors structurally similar to this compound. rsc.org The initial step, the formation of 4-((2-carbamoyl-phenyl)amino)-4-oxobutanoic acid from 2-aminobenzamide (B116534) and succinic anhydride, can be significantly expedited using microwave irradiation. rsc.org This method provides the diamide (B1670390) precursors in near-quantitative yields. rsc.org For instance, the synthesis of 4-((2-Carbamoyl-phenyl)amino)-4-oxobutanoic acid itself proceeds with a 99% yield under microwave conditions. rsc.org The use of pinane, a bio-sourced solvent, further enhances the sustainability of the process, particularly in the subsequent cyclization step to form quinazolinones. rsc.org
Similarly, microwave assistance has been employed in the synthesis of various heterocyclic compounds containing a benzamide moiety. nih.gov For example, a series of N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl)amino)ethyl) benzamide derivatives were synthesized efficiently under microwave irradiation. nih.gov Another relevant study details the microwave-assisted aldol-condensation of methyl ketone derivatives with glyoxylic acid to produce 4-oxo-2-butenoic acids, which are structurally related building blocks. nih.gov This method is versatile, with reaction conditions tailored to the specific substrate, yielding products in moderate to excellent yields. nih.gov For example, (E)-4-(2-Fluorophenyl)-4-oxobut-2-enoic acid was obtained in 76% yield. nih.gov
| Starting Materials | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Aminobenzamide, Succinic anhydride | 4-((2-Carbamoyl-phenyl)amino)-4-oxobutanoic acid | Microwave irradiation | 99% | rsc.org |
| Substituted 2-aminobenzamides, Succinic anhydride | Substituted 4-((2-Carbamoylphenyl)amino)-4-oxobutanoic acids | Microwave irradiation | 90-99% | rsc.org |
| Methyl ketones, Glyoxylic acid | 4-Oxo-2-butenoic acids | Microwave, Tosic acid or Pyrrolidine (B122466)/Acetic acid | Moderate to Excellent | nih.gov |
| Benzamide derivatives | N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl)amino)ethyl)benzamide | Microwave irradiation | Not specified | nih.gov |
Intramolecular Cyclization as a Synthetic Pathway to Derivatives
Intramolecular cyclization is a key strategy for converting linear precursors, such as derivatives of this compound, into complex cyclic and heterocyclic structures. This approach is fundamental in building diverse molecular scaffolds.
One pathway involves the recyclization of furanone intermediates. For example, ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates were synthesized through the recyclization of 3-(2-benzoylhydrazono)-5-arylfuran-2(3H)-ones when treated with ethyl cyanoacetate. researchgate.net This transformation creates a highly functionalized pyrrolidine ring system. researchgate.net Similarly, studies have shown that substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids undergo intramolecular cyclization in the presence of propionic anhydride to yield N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ru
Another powerful application of intramolecular cyclization is seen in the base-promoted synthesis of densely functionalized cyclopropanes from 4,4-dichloro-2-butenoic acid derivatives. beilstein-journals.org This method allows for the stereoselective construction of the cyclopropane (B1198618) ring. beilstein-journals.org The formation of benzocyclobutenol derivatives through the intramolecular cyclization of o-acylbenzyllithiums represents another variant of this strategy, where carbanions attack an internal carbonyl group. nih.gov
| Precursor | Reagent/Condition | Cyclized Product | Key Feature | Reference |
|---|---|---|---|---|
| 3-(2-Benzoylhydrazono)-5-arylfuran-2(3H)-ones | Ethyl cyanoacetate | Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates | Formation of a pyrrolidine ring | researchgate.net |
| Substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic acids | Propionic anhydride | N'-(2-Oxofuran-3(2H)-ylidene)furan-2-carbohydrazides | Formation of a furanone-hydrazide structure | chimicatechnoacta.ru |
| 4,4-Dichloro-2-butenoic acid derivatives | Base-promoted | Densely functionalized (2,2-dichlorovinyl)cyclopropanes | Stereoselective cyclopropane formation | beilstein-journals.org |
| o-(Trialkylsilylmethyl)phenyl ketones | Lithium diisopropylamide (LDA) | 1-Trialkylsiloxy-2-(trialkylsilyl)benzocyclobutenes | Formation of a benzocyclobutene ring | nih.gov |
Stereoselective Synthesis of Enantiopure this compound Derivatives
The synthesis of enantiomerically pure derivatives of this compound is critical for applications where specific stereochemistry is required. Research in this area focuses on developing methods that control the formation of chiral centers with high fidelity.
A significant achievement in this field is the diastereoselective Michael addition of azomethine ylides to suitable acceptors, which has been used to synthesize the four distinct stereoisomers of 4-benzamido-pyroglutamate. uow.edu.au This demonstrates precise control over the creation of multiple stereocenters. Another powerful strategy begins with inexpensive, commercially available enantiopure amino acids. epfl.ch For instance, a method using a hypervalent iodine cyanation reagent (Cyanobenziodoxolone, CBX) allows for the synthesis of various enantiopure 1,5-substituted hydantoins from protected amino acids without epimerization. epfl.ch When Cbz-protected L-alanine was used, the corresponding hydantoin (B18101) was formed with an 85% isolated yield and 96% enantiomeric excess (ee). epfl.ch
The stereoselective synthesis of unsaturated L-NHBoc amino acids has also been achieved using Wittig reactions under mild conditions. researchgate.net This involves using a phosphonium (B103445) salt derived from L-aspartic acid to introduce new functionalities while retaining the original stereochemistry. researchgate.net Furthermore, a chemoenzymatic approach has been developed for producing functionalized aspartate analogs, which are closely related to the target structure. acs.org This method highlights that (dl-threo)-Aspartate analogues are significantly more potent inhibitors at excitatory amino acid transporter (EAAT) subtypes compared to their (dl-erythro) counterparts, underscoring the importance of stereochemistry. acs.org
| Method | Starting Material | Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Diastereoselective Michael Reaction | Azomethine ylides | 4-Benzamido-pyroglutamate | Synthesis of all four stereoisomers | uow.edu.au |
| Hypervalent Iodine Cyanation | Cbz-protected L-alanine | Cbz-protected hydantoin | 85% yield, 96% ee | epfl.ch |
| Wittig Reaction | γ-iodo-NHBoc-amino ester (from L-aspartic acid) | γ,δ-unsaturated amino acids | Z/E ratio of 20:80 | researchgate.net |
| Asymmetric Aldol/Curtius Reaction | Various aldehydes and ketones | 4,5-disubstituted oxazolidin-2-ones | High diastereoselectivity and enantiomeric excess | nih.gov |
| Chemoenzymatic Synthesis | Racemic aspartate analogues | Enantiopure aspartate derivatives | (l-threo) isomers showed higher biological potency | acs.org |
Chemical Transformations and Derivatization of 2 Benzamido 4 Oxobutanoic Acid
Functional Group Reactivity and Modification
The distinct functional groups within 2-benzamido-4-oxobutanoic acid can be selectively targeted to create a variety of derivatives.
Carboxylic Acid Functionalization
The carboxylic acid moiety is a primary site for modification, commonly undergoing reactions such as esterification and amidation to yield new derivatives. nih.govresearchgate.net
Esterification: The reaction of the carboxylic acid with alcohols, typically in the presence of an acid catalyst, leads to the formation of corresponding esters. nih.gov For instance, reaction with methanol or ethanol would yield methyl 2-benzamido-4-oxobutanoate or ethyl 2-benzamido-4-oxobutanoate, respectively. These reactions are often carried out under reflux conditions to drive the equilibrium towards the product. nih.govresearchgate.net The use of catalysts like dried Dowex H+ cation-exchange resin can facilitate this transformation under mild conditions. nih.gov
Amidation: The carboxylic acid can be converted into amides by reacting with amines. This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an amine. researchgate.net Alternatively, direct condensation between the carboxylic acid and an amine can be achieved using coupling agents or catalysts like boric acid. researchgate.net
A summary of representative carboxylic acid functionalization reactions is presented in the table below.
| Reactant | Reagent/Catalyst | Product | Reaction Type |
| Alcohol (e.g., Methanol) | Acid Catalyst (e.g., H₂SO₄) | Ester | Esterification |
| Amine (e.g., Benzylamine) | Coupling Agent or Boric Acid | Amide | Amidation |
Ketone Moiety Transformations
The ketone group at the C4 position provides another reactive center for various chemical modifications. Common transformations include reduction reactions to form secondary alcohols and reactions with nucleophiles to generate new carbon-carbon or carbon-nitrogen bonds. While specific examples for this compound are not extensively detailed in the provided context, general ketone chemistry suggests possibilities for creating diverse derivatives.
Amide Bond Transformations
The amide linkage in this compound is relatively stable but can undergo transformations under specific conditions.
Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield benzoic acid and 2-amino-4-oxobutanoic acid. This reaction effectively cleaves the benzamido group from the main carbon chain.
Reduction: The amide can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the benzamido group into a benzylamino group.
Intramolecular Cyclization Reactions Leading to Novel Heterocycles
The strategic placement of functional groups in this compound and its derivatives facilitates intramolecular cyclization reactions, which are pivotal in the synthesis of various heterocyclic compounds. doaj.orgrsc.orgresearchgate.net These reactions often involve the interplay between the ketone, carboxylic acid, and amide functionalities, or derivatives thereof.
A significant application is the synthesis of pyridazinone derivatives. researchgate.netresearchgate.netmdpi.com For instance, reaction of related γ-keto acids with hydrazine (B178648) derivatives can lead to the formation of a six-membered pyridazinone ring. This cyclization is a key step in building more complex heterocyclic systems. nih.gov Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been shown to undergo intramolecular cyclization to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. doaj.orgresearchgate.net
Preparation of Hydrazide and Hydrazone Derivatives
The carboxylic acid and ketone functionalities are readily converted into hydrazide and hydrazone derivatives, respectively. These derivatives are important intermediates for the synthesis of other heterocyclic compounds and often exhibit significant biological activities. mdpi.comresearchgate.net
Hydrazide Formation: The carboxylic acid group can be converted to a hydrazide by first forming an ester (e.g., a methyl or ethyl ester) and then reacting it with hydrazine hydrate (H₂N-NH₂). brieflands.comnih.govnih.gov This reaction replaces the alkoxy group of the ester with a hydrazinyl group (-NHNH₂). chemmethod.com
Hydrazone Formation: The ketone moiety reacts with hydrazines to form hydrazones. nih.govresearchgate.netresearchgate.net This condensation reaction involves the nucleophilic attack of the hydrazine on the ketone's carbonyl carbon, followed by the elimination of a water molecule to form a C=N-NH- linkage. mdpi.com
The table below illustrates the formation of these derivatives.
| Functional Group | Reagent | Derivative Formed |
| Carboxylic Acid | 1. Alcohol/Acid Catalyst 2. Hydrazine Hydrate | Hydrazide |
| Ketone | Hydrazine or Substituted Hydrazine | Hydrazone |
Development of Complex Molecular Architectures (e.g., polycyclic systems)
This compound serves as a valuable building block for the synthesis of more complex, polycyclic molecular architectures. organic-chemistry.org The functional groups present in the molecule allow for sequential reactions to construct fused ring systems.
One major application is in the synthesis of fused pyrimidine derivatives. nih.govresearchgate.netcore.ac.uk Pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry. core.ac.uknih.gov By utilizing the reactivity of the functional groups in this compound, it is possible to construct pyrimidine rings that are fused to other heterocyclic or carbocyclic systems, leading to the formation of diverse and complex polycyclic structures. organic-chemistry.orgjchr.org For example, derivatives can be designed to undergo intramolecular Diels-Alder reactions to form azapolycyclic systems. nih.gov
Strategies for Structural Diversification and Chemical Library Synthesis
The molecular architecture of this compound presents a versatile scaffold for the generation of diverse chemical libraries. Its three key functional groups—the secondary amide, the carboxylic acid, and the ketone—offer orthogonal handles for chemical modification, enabling a systematic exploration of the surrounding chemical space. Diversity-oriented synthesis (DOS) strategies can be employed to rapidly generate a multitude of analogs with varied stereochemistry, appendages, and core structures.
The strategic diversification of this compound can be approached by systematically modifying its functional groups. The presence of a chiral center at the α-carbon further enhances the potential for stereochemical diversity in the resulting library. A multi-pronged approach, targeting each functional group individually and in combination, can lead to the creation of a comprehensive chemical library for screening in drug discovery and chemical biology.
Modification of the Carboxylic Acid Moiety
The carboxylic acid group is a prime site for derivatization to introduce a wide array of functional groups and to modulate the physicochemical properties of the resulting compounds. Standard coupling reactions can be employed to generate a diverse set of amides, esters, and other carboxylic acid derivatives.
Amide Library Synthesis: Coupling of the carboxylic acid with a diverse panel of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can yield a large amide library. This approach allows for the introduction of a wide range of substituents, including aliphatic, aromatic, and heterocyclic moieties.
Ester Library Synthesis: Esterification with a variety of alcohols under acidic or coupling agent-mediated conditions can produce a library of esters. This strategy can be used to introduce different alkyl and aryl groups, thereby altering the steric and electronic properties of the molecule.
Table 1: Representative Building Blocks for Carboxylic Acid Modification
| Reagent Type | Examples | Resulting Functional Group |
| Primary Amines | Aniline (B41778), Benzylamine, Cyclohexylamine | Secondary Amide |
| Secondary Amines | Morpholine, Piperidine, N-Methylaniline | Tertiary Amide |
| Alcohols | Methanol, Ethanol, Phenol, Benzyl alcohol | Ester |
Derivatization of the Ketone Functionality
The ketone group at the 4-position offers a rich platform for a variety of chemical transformations, leading to significant structural diversification.
Reductive Amination: Reaction with a library of primary and secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can generate a diverse set of secondary and tertiary amines. This reaction is highly efficient and allows for the introduction of a wide range of substituents.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the ketone into a variety of alkenes. By using a library of phosphorus ylides, a diverse set of olefinic derivatives with varying substituents can be synthesized.
Heterocycle Formation: The ketone functionality can serve as a key building block for the synthesis of various heterocyclic systems. For example, condensation with hydrazines can yield pyrazoles, while reaction with hydroxylamine can produce isoxazoles. These reactions significantly increase the structural complexity and diversity of the resulting library.
Table 2: Potential Derivatizations at the Ketone Functionality
| Reaction Type | Reagents | Resulting Structure |
| Reductive Amination | Primary/Secondary Amines, NaBH(OAc)₃ | Substituted Amines |
| Wittig Reaction | Phosphonium (B103445) Ylides (R-PPh₃) | Alkenes |
| Paal-Knorr Pyrrole Synthesis | Primary Amines, Acid Catalyst | N-Substituted Pyrroles |
| Gewald Reaction | α-Cyano Esters, Sulfur, Base | Substituted Thiophenes |
Modification of the Benzamido Group
The benzamido group provides another avenue for structural diversification, primarily through modification of the benzoyl moiety.
Variation of the Benzoyl Group: By starting with analogs of 2-amino-4-oxobutanoic acid and coupling them with a diverse set of substituted benzoic acids, a library with variations in the benzamido portion can be created. This allows for the exploration of the structure-activity relationship related to this part of the molecule.
N-Alkylation/N-Arylation: While direct N-alkylation of the amide can be challenging, modern cross-coupling methodologies could potentially be employed to introduce substituents on the amide nitrogen, further expanding the diversity of the library.
Table 3: Strategies for Benzamido Group Modification
| Strategy | Approach | Point of Diversity |
| Analog Synthesis | Utilize diverse substituted benzoyl chlorides in the initial synthesis. | Substituents on the phenyl ring. |
| N-Functionalization | Explore Buchwald-Hartwig or Ullmann coupling reactions. | Substituents on the amide nitrogen. |
By employing these strategies in a combinatorial fashion, a large and diverse chemical library can be generated from the this compound scaffold. The resulting compounds can then be screened for a wide range of biological activities, potentially leading to the discovery of novel therapeutic agents or chemical probes.
Advanced Structural Characterization and Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for probing the local chemical environments of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial relationships of atoms.
The expected ¹H NMR spectrum of 2-Benzamido-4-oxobutanoic acid would exhibit distinct signals corresponding to the protons of the benzamido group, the butanoic acid backbone, and the terminal oxo group. The protons on the phenyl ring of the benzamido group would typically appear in the aromatic region (δ 7.0-8.0 ppm). The proton attached to the amide nitrogen (NH) would likely be observed as a broad singlet, with its chemical shift being solvent-dependent. The methine proton at the C2 position (α-carbon) would be coupled to the adjacent methylene protons, resulting in a multiplet. The methylene protons at the C3 position would also show complex splitting patterns due to coupling with the α-proton and the influence of the adjacent carbonyl group. The carboxylic acid proton is typically a broad singlet at a downfield chemical shift (>10 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | 7.4 - 7.9 | Multiplet |
| Amide-H | 8.0 - 8.5 | Broad Singlet |
| C2-H | 4.5 - 5.0 | Multiplet |
| C3-H₂ | 2.8 - 3.2 | Multiplet |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. Based on data from related butanoic acid derivatives, the approximate chemical shifts can be predicted.
The carbonyl carbons of the carboxylic acid, amide, and ketone functionalities would resonate at the downfield end of the spectrum (typically δ 160-200 ppm). The aromatic carbons of the benzoyl group would appear in the range of δ 120-140 ppm. The aliphatic carbons of the butanoic acid chain would be found at higher field strengths.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxyl C=O | 170 - 175 |
| Amide C=O | 165 - 170 |
| Ketone C=O | 195 - 205 |
| Phenyl C (quaternary) | 130 - 135 |
| Phenyl CH | 127 - 132 |
| C2 (CH) | 50 - 55 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound is 221.21 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 221. Subsequent fragmentation would likely involve the loss of characteristic neutral fragments. For instance, cleavage of the bond between C2 and C3 could lead to fragments corresponding to the benzamido-acetyl group and the glyoxylic acid moiety. Another common fragmentation pathway for amides is the cleavage of the amide bond itself. Analysis of the fragmentation of similar compounds, like 2-oxobutanoic acid, can provide insights into the expected fragmentation pathways nist.gov.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Identity |
|---|---|
| 221 | [M]⁺ (Molecular Ion) |
| 121 | [C₆H₅CO-NH₂]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
Note: Fragmentation patterns can be complex and are dependent on the ionization method used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for its various functional groups.
The presence of a carboxylic acid can be identified by a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a sharp C=O stretching band around 1700-1725 cm⁻¹. The amide group would exhibit a characteristic N-H stretching vibration around 3300 cm⁻¹ and a strong C=O (Amide I) stretching band around 1650 cm⁻¹. The ketone C=O stretch is expected to appear around 1715 cm⁻¹. The aromatic C-H and C=C stretching vibrations from the benzoyl group would also be present. Insights from the IR spectrum of a structurally related compound, 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, support these expected vibrational modes researchgate.net.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Amide | N-H stretch | ~3300 |
| Amide | C=O stretch (Amide I) | ~1650 |
| Ketone | C=O stretch | ~1715 |
| Aromatic Ring | C-H stretch | 3000 - 3100 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a molecular formula of C₁₁H₁₁NO₄, the theoretical elemental composition can be calculated. Experimental determination of these percentages would serve to confirm the empirical and molecular formula of a synthesized sample.
Table 5: Theoretical Elemental Composition of this compound (C₁₁H₁₁NO₄)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 11 | 132.11 | 59.73 |
| Hydrogen (H) | 1.01 | 11 | 11.11 | 5.03 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.33 |
| Oxygen (O) | 16.00 | 4 | 64.00 | 28.91 |
| Total | | | 221.23 | 100.00 |
Single Crystal X-Ray Diffraction for Solid-State Structure Determination
If suitable single crystals of this compound were grown, X-ray diffraction analysis would reveal the exact spatial orientation of the benzamido and oxobutanoic acid moieties. It would also provide information about intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of the molecules in the crystal lattice. For example, hydrogen bonds would be expected between the carboxylic acid groups and between the amide N-H and carbonyl oxygens of neighboring molecules.
Chromatographic Techniques for Purity Assessment and Separation
The purity assessment and separation of this compound are critical for its characterization and use in further applications. Various chromatographic techniques can be employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most prominent. The selection of a suitable chromatographic method depends on the specific requirements of the analysis, such as the desired level of purity, the scale of separation (analytical or preparative), and the presence of specific impurities.
Given the chemical structure of this compound, which contains a carboxylic acid group, an amide linkage, and a keto group, reversed-phase HPLC is a primary technique for its analysis. phenomenex.comnih.gov The presence of both polar (carboxylic acid, keto, and amide groups) and non-polar (benzoyl group) moieties allows for effective separation on stationary phases like C18 or C8. phenomenex.com
The retention and separation of polar acidic compounds like this compound can be challenging under standard reversed-phase conditions. youtube.comfishersci.com Therefore, modification of the mobile phase is often necessary to achieve optimal separation and peak shape. biotage.com This typically involves the addition of an acid, such as formic acid, acetic acid, or trifluoroacetic acid, to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the non-polar stationary phase. biotage.com
Ion-exchange chromatography can also be a valuable technique, particularly for the removal of ionic impurities or for separation based on the acidic nature of the compound. nih.govaltabioscience.com Additionally, for the separation of potential enantiomers, chiral chromatography would be indispensable. sigmaaldrich.comchiraltech.comchromatographytoday.com
Detailed Research Findings
While specific published chromatographic methods for this compound are not extensively documented, the principles of separating similar N-acyl amino acids and polar carboxylic acids are well-established. nih.govshimadzu.comresearchgate.net The following tables represent typical starting conditions and expected results for the analysis of this compound based on these principles.
Table 1: Representative Reversed-Phase HPLC (RP-HPLC) Method for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm and 274 nm |
| Injection Volume | 10 µL |
This method is designed to provide a good separation of the main compound from potential non-polar and polar impurities. The gradient elution allows for the separation of a wide range of compounds with varying polarities.
Table 2: Expected Retention Times and Peak Characteristics
| Compound | Expected Retention Time (min) | Peak Shape | Resolution from Main Peak |
| Highly Polar Impurities | 2-4 | Sharp | > 2.0 |
| This compound | ~12.5 | Symmetrical | N/A |
| Less Polar Impurities | 15-18 | Broad | > 2.0 |
The expected retention time for this compound is based on its moderate polarity. Highly polar impurities would elute earlier, while less polar impurities, potentially arising from starting materials or side reactions, would have longer retention times.
Table 3: Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., CHIROBIOTIC T) |
| Mobile Phase | Methanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1 v/v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
Chiral separation is crucial if the compound is synthesized in a way that could produce a racemic mixture. sigmaaldrich.comchiraltech.com The use of a chiral stationary phase allows for the separation of the two enantiomers, enabling the determination of the enantiomeric excess.
Table 4: Hypothetical Chiral Separation Data
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-2-Benzamido-4-oxobutanoic acid | 8.2 | 50.0 |
| (S)-2-Benzamido-4-oxobutanoic acid | 9.5 | 50.0 |
This table illustrates a hypothetical chromatogram of a racemic mixture, where both enantiomers are present in equal amounts. For an enantiomerically pure sample, only one peak would be observed.
Computational Chemistry and Theoretical Investigations of 2 Benzamido 4 Oxobutanoic Acid Systems
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.govsciepub.com This method evaluates the binding compatibility and strength of the interaction, which is often quantified as a binding affinity or scoring function. mdpi.com These simulations are crucial in drug discovery for identifying potential therapeutic candidates by modeling the interaction between a ligand and its biological target. nih.gov
Predicting the binding affinity between a ligand and an enzyme's active site is a cornerstone of computer-aided drug design. nih.gov This affinity, often expressed in kcal/mol, indicates the strength of the interaction; a more negative value typically signifies a stronger, more stable binding complex. mdpi.com For derivatives of 4-oxobutanoic acid, molecular docking has been successfully employed to predict these interactions. For instance, studies on substituted 2-[2-(4-R-Benzoyl)hydrazinylidene]-4-oxobutanoic acids demonstrated good binding affinities against specific enzyme targets. researchgate.net Docking simulations using AutoDock Vina predicted binding energy values of -5.8 kcal/mol and -6.8 kcal/mol for interaction with the enzymes Sulfotransferase 1A1 and Angiogenin, respectively. researchgate.net Such predictions are vital for assessing a compound's potential to inhibit or modulate enzyme activity. nih.gov The accuracy of these predictions can be enhanced by considering multiple potential binding modes and ligand conformations within the enzyme's active site. nih.gov
Table 1: Predicted Enzyme Binding Affinities for 4-Oxobutanoic Acid Derivatives
| Derivative Class | Target Enzyme | PDB ID | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Substituted 2-[2-(4-R-Benzoyl)hydrazinylidene]-4-oxobutanoic Acid | Sulfotransferase 1A1 | 1LS6 | -5.8 researchgate.net |
| Substituted 2-[2-(4-R-Benzoyl)hydrazinylidene]-4-oxobutanoic Acid | Angiogenin | 1B1I | -6.8 researchgate.net |
Beyond enzymes, molecular docking is used to model how ligands interact with various cellular receptors. These models provide detailed insights into the specific amino acid residues involved in the binding and the types of intermolecular forces at play, such as hydrogen bonds and hydrophobic interactions. For example, derivatives of (R)-4-benzamido-5-oxopentanoic acid have been identified as potent and selective antagonists for the cholecystokinin (B1591339) B (CCK2) receptor, a target for treating gastrointestinal and central nervous system disorders. portico.org Similarly, structure-activity relationship studies on bis-benzamide compounds have used computational modeling to understand their mechanism for inhibiting the androgen receptor (AR), which is critical in prostate cancer. semanticscholar.org These studies demonstrated that specific substitutions on the benzamide (B126) structure could disrupt the AR-coactivator interaction, inhibiting cancer cell proliferation. semanticscholar.org Such detailed interaction modeling is essential for the rational design of receptor modulators with improved affinity and selectivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and condensed phases. scholarsresearchlibrary.com By calculating the electron density, DFT can elucidate a molecule's geometric structure and various chemical properties. researchgate.net This approach is widely used to predict electronic characteristics, reactivity, and spectroscopic signatures of novel compounds. scholarsresearchlibrary.comresearchgate.net
The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scholarsresearchlibrary.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. scholarsresearchlibrary.com A smaller HOMO-LUMO gap suggests that a molecule is more polarizable, less stable, and more chemically reactive. scholarsresearchlibrary.com DFT calculations can precisely determine these values, providing insight into the electronic behavior of 2-Benzamido-4-oxobutanoic acid. The molecular electrostatic potential (MEP) map, another output of DFT, visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. scholarsresearchlibrary.com
Table 2: Representative Electronic Properties Calculated via DFT
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical stability and reactivity. scholarsresearchlibrary.com |
| Molecular Electrostatic Potential (MEP) | Visual map of electronic charge distribution. | Identifies sites prone to electrophilic and nucleophilic attack. scholarsresearchlibrary.com |
DFT provides a framework for calculating various chemical reactivity descriptors. Fukui functions are particularly powerful tools for predicting regioselectivity in chemical reactions. numberanalytics.com They identify which atoms in a molecule are most susceptible to different types of attacks:
f+ (reactivity towards nucleophiles): Indicates the most likely site for a nucleophilic attack. rowansci.com
f- (reactivity towards electrophiles): Indicates the most likely site for an electrophilic attack. rowansci.com
f0 (reactivity towards radicals): Indicates the most likely site for a radical attack. rowansci.com
Other key descriptors include chemical hardness (η), which measures resistance to change in electron distribution, and the global electrophilicity index (ω), which quantifies a molecule's propensity to act as an electrophile. scholarsresearchlibrary.com By calculating these parameters for this compound, DFT can predict its reactive behavior and guide its use in chemical synthesis. scholarsresearchlibrary.comnumberanalytics.com
Table 3: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom to attract electrons to itself. scholarsresearchlibrary.com |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to deformation or change in electron configuration. scholarsresearchlibrary.com |
| Global Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the stabilization in energy when the system acquires an additional electronic charge. scholarsresearchlibrary.com |
| Fukui Function (f(r)) | - | Identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. scm.com |
I and A represent the ionization potential and electron affinity, respectively, often approximated by HOMO and LUMO energies.
DFT calculations are highly effective for simulating and predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. researchgate.net By optimizing the molecule's geometry, DFT can calculate its vibrational frequencies, which directly correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.netresearchgate.net This allows for the assignment of specific vibrational modes (e.g., C=O stretching, N-H bending) to the experimental spectrum.
Similarly, the gauge-independent atomic orbital (GIAO) method, a DFT-based approach, is used to calculate nuclear magnetic resonance (NMR) chemical shifts. researchgate.netsrce.hr These theoretical chemical shifts for isotopes like ¹H and ¹³C can be compared with experimental NMR data to aid in signal assignment and confirm the molecular structure. schrodinger.comnmrdb.org The excellent agreement often found between simulated and experimental spectra makes DFT an invaluable tool for structural elucidation. srce.hrschrodinger.com
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations are a powerful computational methodology used to investigate the time-dependent behavior of molecules, providing detailed insights into their conformational landscapes and dynamic properties. researchgate.netresearchgate.net This technique models the atomic motions of a system over time by integrating Newton's laws of motion, offering a virtual window into molecular flexibility, stability, and interactions. researchgate.netnih.gov For a flexible molecule like this compound, MD simulations can elucidate the accessible conformations in different environments, such as in solution, which is crucial for understanding its potential biological activity and interactions with target macromolecules. researchgate.net
The procedure for an MD simulation of this compound would typically begin with the generation of a starting 3D structure. This structure is then placed in a simulation box, often filled with explicit solvent molecules like water, to mimic physiological conditions. The system undergoes energy minimization to relax any unfavorable atomic clashes or geometries. nih.gov Following minimization, the system is gradually heated to the desired simulation temperature and equilibrated under constant pressure to achieve the correct density. nih.gov The final phase is the production simulation, where the trajectory of atomic positions and velocities is recorded over a set period, ranging from nanoseconds to microseconds. nih.govresearchgate.net
Analysis of the resulting trajectory allows for the exploration of the molecule's conformational space. Key aspects for this compound would include:
Torsional Angle Analysis: Mapping the potential energy surface as a function of rotation around key single bonds. This includes the amide C-N bond, the bond between the amide nitrogen and the chiral carbon, and the C-C bonds within the butanoic acid backbone. This reveals the most stable rotational isomers (rotamers) and the energy barriers between them.
Root Mean Square Deviation (RMSD): Calculating the RMSD of the molecule's backbone over time provides a measure of its structural stability. Large fluctuations would indicate high flexibility, while a stable RMSD suggests a more rigid conformation. nih.gov
Hydrogen Bonding Dynamics: The formation and breaking of intramolecular hydrogen bonds, for instance between the amide proton and the keto or carboxyl oxygen, can be monitored. These interactions can significantly influence the molecule's preferred conformation.
By sampling a vast number of conformations, MD simulations can identify low-energy states that are likely to be biologically relevant. researchgate.netiucr.org This information is invaluable for understanding how the molecule might fit into a receptor binding site.
Table 1: Illustrative Potential Energy Profile for a Key Dihedral Angle in this compound (Hypothetical MD Simulation Data)
| Dihedral Angle (Degrees) | Potential Energy (kcal/mol) | Conformational State |
| 0 | 5.2 | Eclipsed (High Energy) |
| 60 | 1.5 | Gauche |
| 120 | 4.8 | Eclipsed (High Energy) |
| 180 | 0.0 | Anti (Global Minimum) |
| 240 | 4.8 | Eclipsed (High Energy) |
| 300 | 1.5 | Gauche |
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. iucr.orgrsc.org By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a unique region in space for each molecule. The surface is mapped with properties like dnorm, which simultaneously displays the distances from the surface to the nearest atom inside (di) and outside (de), highlighting regions of close contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. tandfonline.com
The primary interactions expected for this compound are:
O–H···O Hydrogen Bonds: Strong interactions involving the carboxylic acid group, likely forming classic acid-dimer synthons or interactions with the keto-carbonyl or amide-carbonyl oxygens.
N–H···O Hydrogen Bonds: The amide N-H group is a strong hydrogen bond donor and would form robust interactions with the carbonyl or carboxylate oxygen atoms of neighboring molecules, a common feature in benzamide crystal structures. rsc.orgresearchgate.net
C–H···O Interactions: Weaker hydrogen bonds involving aromatic and aliphatic C-H groups interacting with the various oxygen acceptors are also expected to contribute significantly to the crystal packing. rsc.org
H···H Contacts: These interactions, arising from contacts between hydrogen atoms on the peripheries of adjacent molecules, typically account for the largest portion of the Hirshfeld surface area. iucr.org
π-Interactions: The presence of the benzene (B151609) ring allows for potential C–H···π or π–π stacking interactions, which are common stabilizing forces in the crystal structures of aromatic compounds. iucr.orgrsc.org
A two-dimensional fingerprint plot is generated from the Hirshfeld surface, summarizing all intermolecular contacts by plotting de against di. The plot provides a quantitative breakdown of each type of interaction as a percentage of the total surface area. iucr.orgtandfonline.com
Table 2: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound (Based on Analogous Structures)
| Contact Type | Predicted Contribution (%) | Key Functional Groups Involved | Reference for Prediction |
| H···H | ~35-45% | All C-H and N-H/O-H groups | iucr.org |
| O···H / H···O | ~25-35% | Carboxylic acid, Amide, Ketone | iucr.orgrsc.org |
| C···H / H···C | ~10-20% | Phenyl ring, Aliphatic chain | iucr.orgrsc.org |
| N···H / H···N | ~2-5% | Amide group | iucr.org |
| C···C (π-π) | ~1-4% | Phenyl-Phenyl stacking | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational strategy central to medicinal chemistry for designing and optimizing lead compounds. medcraveonline.combenthamdirect.com It aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. tandfonline.com A successful QSAR model can predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. researchgate.netderpharmachemica.com
For this compound, a QSAR study would be instrumental in optimizing its structure to enhance a specific biological effect (e.g., enzyme inhibition). The process involves several key steps:
Data Set Generation: A library of analogues of this compound would be synthesized and their biological activities (e.g., IC₅₀ values) measured. These compounds would be systematically modified at various positions, such as substitutions on the phenyl ring or alterations to the butanoic acid chain. The dataset is then divided into a training set for model development and a test set for external validation. medcraveonline.comderpharmachemica.com
Descriptor Calculation: For each molecule, a wide range of numerical parameters, known as molecular descriptors, are calculated. These can be categorized as constitutional, topological, geometric, electrostatic, or quantum-chemical (e.g., LogP, molar refractivity, Wiener index, HOMO/LUMO energies). benthamdirect.comtandfonline.com
Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or Genetic Function Algorithm (GFA), an equation is generated that best correlates the calculated descriptors (independent variables) with the biological activity (dependent variable). medcraveonline.combenthamdirect.com
Model Validation: The statistical quality and predictive power of the model are rigorously assessed. Key statistical metrics include the correlation coefficient (R²), the leave-one-out cross-validation coefficient (q² or Q²), and the predictive R² (R²pred) for the external test set. A robust and predictive model will have high values for these parameters. nih.govbrieflands.com
The resulting QSAR equation provides quantitative insights into the structure-activity relationship. For example, a positive coefficient for a descriptor like LogP would suggest that increasing hydrophobicity is favorable for activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental. tandfonline.com This information directly guides the rational design of new derivatives with potentially improved potency. researchgate.netnih.gov
Table 3: Illustrative Data for a Hypothetical QSAR Model of this compound Derivatives
Hypothetical QSAR Equation: pIC₅₀ = 0.85LogP + 1.2ESP_Min - 0.5Wiener_Index + 2.1*
| Compound ID | R-group (on Phenyl Ring) | pIC₅₀ (Observed) | LogP (Descriptor 1) | ESP_Min (Descriptor 2) | Wiener_Index (Descriptor 3) | pIC₅₀ (Predicted) |
| 1 | -H | 5.20 | 1.80 | -75.2 | 350 | 5.25 |
| 2 | -Cl | 5.85 | 2.50 | -78.9 | 380 | 5.81 |
| 3 | -CH₃ | 5.40 | 2.30 | -74.1 | 380 | 5.38 |
| 4 | -NO₂ | 6.10 | 1.75 | -85.5 | 395 | 6.05 |
Biological and Biochemical Research Insights into 2 Benzamido 4 Oxobutanoic Acid
Mechanistic Studies of Enzyme Inhibition
The unique structure of 2-Benzamido-4-oxobutanoic acid and its analogs has positioned them as subjects of investigation for inhibiting various enzymes critical in disease pathways.
Soluble Epoxide Hydrolase (sEH) Inhibition Mechanisms
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules with a range of physiological effects, including the regulation of blood pressure and inflammation. nih.gov Inhibition of sEH is a promising therapeutic strategy for conditions like hypertension and vascular inflammation. nih.govbrieflands.comresearchgate.net
Derivatives of this compound have been designed and synthesized as novel sEH inhibitors. nih.gov The fundamental pharmacophore model for these inhibitors includes a primary pharmacophore (P1), often an amide group, and a secondary pharmacophore (P2), such as a hydrazide group. nih.govresearchgate.net These are connected by a lipophilic spacer, like a phenyl ring, with a terminal pharmacophore (L2/P3), which can be an oxobutanoic acid moiety. nih.govresearchgate.net
The inhibitory mechanism involves the interaction of the inhibitor with the catalytic pocket of the sEH enzyme. This pocket contains key amino acid residues, including two tyrosine residues and an aspartate residue, that are essential for the epoxide ring-opening activity of the enzyme. nih.govresearchgate.net The carbonyl oxygen of the amide or a similar group in the inhibitor forms a hydrogen bond with a tyrosine residue, while the N-H moiety acts as a hydrogen bond donor to an aspartate residue. nih.govresearchgate.net
One notable derivative, 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid (a derivative of the core compound), has demonstrated significant in vitro inhibitory activity against the sEH enzyme, with an inhibition rate of 72%. nih.govresearchgate.net This highlights the potential of the this compound scaffold in developing potent sEH inhibitors. While many potent sEH inhibitors suffer from poor solubility and bioavailability, the introduction of polar functional groups, as seen in these derivatives, aims to improve these pharmacokinetic properties. nih.govresearchgate.net
| Derivative | Target Enzyme | Inhibitory Activity | Key Interacting Residues |
|---|---|---|---|
| 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid | Soluble Epoxide Hydrolase (sEH) | 72% inhibition | Tyrosine and Aspartate in the catalytic pocket |
SARS-CoV-2 Mpro Protease Inhibition Studies
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for the virus's life cycle, making it a prime target for antiviral drug development. nih.govmdpi.com Inhibition of Mpro can disrupt viral replication and transcription. nih.gov While extensive research has been conducted to identify Mpro inhibitors, with some compounds advancing to clinical trials, there is no specific information in the provided search results linking this compound or its direct derivatives to the inhibition of SARS-CoV-2 Mpro. nih.govmdpi.comnih.govgoogle.com The identified inhibitors are structurally different, often being covalent or non-covalent peptidomimetic or small molecule compounds. mdpi.com
Investigations into RUNX1/ETO Tetramerization Inhibition and Transcriptional Regulation
The fusion protein RUNX1/ETO, resulting from the t(8;21) chromosomal translocation, is a key driver in a subtype of acute myeloid leukemia (AML). haematologica.orgbiorxiv.org The oncogenic activity of RUNX1/ETO is dependent on the tetramerization of the protein, which is mediated by the nervy homology region 2 (NHR2) domain. haematologica.orgbiorxiv.orgresearchgate.net Therefore, inhibiting this tetramerization presents a targeted therapeutic strategy.
A small molecule inhibitor, identified as compound 7.44, has been shown to block the tetramerization of RUNX1/ETO. haematologica.orgbiorxiv.org This inhibitor was designed to mimic three crucial amino acids (WED) at the "hot spot" of the NHR2 dimer interface, thereby interfering with the formation of the tetramer. haematologica.org While the precise chemical structure of compound 7.44 is not explicitly stated as this compound in the search results, the research highlights a mechanism of action that could be relevant for derivatives of this acid.
The inhibition of tetramerization by compounds like 7.44 has been shown to restore the expression of genes that are downregulated by RUNX1/ETO, inhibit the proliferation of RUNX1/ETO-dependent leukemia cells, and delay tumor growth in animal models. biorxiv.orgmedchemexpress.com It is important to note that a complete disruption of the tetramers may not be necessary to block the transforming capacity of RUNX1/ETO; a shift from the tetrameric to a dimeric state is sufficient to induce cellular differentiation. haematologica.org
| Inhibitor | Target | Mechanism of Action | Biological Effect |
|---|---|---|---|
| Compound 7.44 (a small molecule inhibitor) | RUNX1/ETO NHR2 domain tetramerization | Mimics key amino acids at the tetramerization hot-spot, blocking the formation of the oncogenic tetramer. haematologica.org | Restores gene expression, inhibits proliferation of leukemic cells, and delays tumor growth. biorxiv.orgmedchemexpress.com |
In Vitro Biological Activity Studies
Beyond enzyme inhibition, derivatives of this compound have been evaluated for other biological activities, demonstrating a broader therapeutic potential.
Antimicrobial Activity Against Bacterial and Fungal Strains
The emergence of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents. nih.gov In this context, derivatives of this compound have been investigated for their activity against various microbial strains.
A study on new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, which include a 2-benzamido-butanoic acid structure, revealed antimicrobial activity. Specifically, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid demonstrated activity against Gram-positive bacterial strains. nih.gov This compound was found to inhibit the growth of Enterococcus faecium E5, producing a growth inhibition zone of 15 mm. It also showed activity against Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683, with inhibition zones of 8 mm and 9 mm, respectively. nih.gov
| Compound | Bacterial Strain | Activity (Inhibition Zone) |
|---|---|---|
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 | 15 mm |
| Staphylococcus aureus ATCC 6538 | 8 mm | |
| Bacillus subtilis ATCC 6683 | 9 mm |
Anti-inflammatory and Antinociceptive Effects in Preclinical Models
Research has also explored the potential of this compound derivatives in managing inflammation and pain. Substituted 2-[2-(4-R-Benzoyl)hydrazinylidene]-4-oxobutanoic acids have been synthesized and evaluated for their anti-inflammatory activity, showing promising effects. researchgate.net
In a study involving the reaction of phthalimido alkyl acids with isopropylamine, a resulting compound, 2-benzamido-2-methylethane-2-(2-methylethyl)-carboxamide, which is structurally related to this compound, was assessed for its antinociceptive and anti-inflammatory properties. scholaris.ca In an acetic acid-induced writhing test in mice, this compound exhibited a significant analgesic effect, with an 88% inhibition at a dose of 80 mg/kg, which was more pronounced than that of the reference drugs indomethacin, acetylsalicylic acid, and paracetamol. scholaris.ca
Furthermore, in a carrageenan-induced rat paw edema assay, the same compound demonstrated anti-inflammatory activity, producing a 60% inhibition of edema at a dose of 80 mg/kg. scholaris.ca This effect was most prominent during the phase of inflammation associated with prostaglandin (B15479496) release. scholaris.ca
| Compound | Preclinical Model | Effect | Observed Activity |
|---|---|---|---|
| 2-benzamido-2-methylethane-2-(2-methylethyl)-carboxamide | Acetic acid-induced writhing (mice) | Antinociceptive | 88% inhibition at 80 mg/kg |
| Carrageenan-induced paw edema (rats) | Anti-inflammatory | 60% inhibition at 80 mg/kg |
Antioxidant Activity Investigations
Direct research into the antioxidant properties of this compound is not extensively documented in publicly available scientific literature. However, studies on structurally related compounds provide insights into the potential antioxidant or free-radical scavenging activities of this class of molecules.
Phenolic compounds, in general, are recognized for their antioxidant capabilities, acting as radical scavengers, metal chelators, and hydrogen donors. Their ability to protect against oxidative damage is a subject of ongoing research.
Investigations into derivatives of 4-oxobutanoic acid have been conducted to evaluate their antioxidant potential. For instance, a study on 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid and its derivatives explored their reactivity and antioxidant power. The research involved synthesizing various heterocyclic compounds from this starting material to assess their activity. While specific results for this compound are not provided, the study highlights the interest in the antioxidant capacity of the broader 4-oxobutanoic acid chemical family.
Another study focused on 4-benzamidobenzoic acid hydrazide derivatives as potential inhibitors of soluble epoxide hydrolase (sEH). nih.gov Within this research, the compound 4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid was identified as the most potent inhibitor, with an inhibitory activity of 72% against the sEH enzyme. nih.govresearchgate.net While this demonstrates biological activity, it is an indirect measure and not a direct assessment of antioxidant capacity through standard assays like DPPH radical scavenging.
Table 1: Investigated Biological Activity of Compounds Structurally Related to this compound
| Compound Name | Investigated Activity | Findings |
| 4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid | Soluble epoxide hydrolase (sEH) inhibition | Found to be the most potent inhibitor in the series, with 72% activity. nih.govresearchgate.net |
| 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid derivatives | Antioxidant power | Utilized to synthesize new heterocyclic compounds to study their antioxidant activity. |
Role as an Endogenous Metabolite in Biochemical Pathways
There is currently no direct evidence in the reviewed scientific literature to classify this compound as an endogenous metabolite in human or other mammalian biochemical pathways. An endogenous metabolite is a substance that is naturally produced by the body as part of its normal metabolism.
Table 2: Endogenous Metabolite Status of Compounds Related to this compound
| Compound Name | Endogenous Status | Notes |
| This compound | Not confirmed in literature | No direct evidence found to classify it as an endogenous metabolite. |
| Nα-Acetyl-L-asparagine ((S)-2-acetamido-4-amino-4-oxobutanoic acid) | Confirmed | An endogenous metabolite found in the human brain. |
| 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid | Confirmed | Identified as an endogenous metabolite. |
Interactions with Biomolecules and Macromolecular Complexes
While specific studies on the interaction of this compound with biomolecules are limited, research on analogous structures provides valuable insights into its potential biological targets. Compounds with similar backbones have been shown to interact with and modulate the activity of enzymes.
For example, research on 2-Benzoylamino-succinamic acid , a structurally related compound, suggests that its mechanism of action involves inhibiting specific molecular targets like enzymes or receptors to modulate metabolic pathways. It is used in proteomics research to study protein interactions.
Further research into compounds with similar structures has explored their potential as enzyme inhibitors. ontosight.ai The modification of amino acid derivatives, such as through benzoylation, can significantly alter their interactions with enzymes and receptors involved in cellular metabolism. ontosight.ai A patent for N-(3-piperidylcarbonyl)-β-amino-propionic acid derivatives, which act as platelet-activating factor antagonists, lists this compound as a related chemical class. google.com This suggests a potential, though unconfirmed, relevance in the context of protein-ligand binding.
Table 3: Documented or Proposed Interactions of Related Compounds with Biomolecules
| Interacting Compound | Biomolecule/Macromolecule Target | Type of Interaction |
| 2-Benzoylamino-succinamic acid | Enzymes, Receptors | Inhibition or activation, modulation of metabolic pathways. |
| Benzoylated amino acid derivatives | Enzymes, Receptors | Altered interaction with amino acid metabolism pathways. ontosight.ai |
| This compound | Platelet-Activating Factor | Listed as a related chemical class to antagonists, suggesting potential for interaction. google.com |
Role of 2 Benzamido 4 Oxobutanoic Acid As a Chemical Building Block and Research Tool
Precursor for the Synthesis of Complex Organic Molecules
The unique arrangement of functional groups in 2-Benzamido-4-oxobutanoic acid makes it a valuable starting material for synthesizing complex organic structures. The carboxylic acid and ketone functionalities serve as handles for a variety of chemical transformations, while the benzamide (B126) group provides a stable, peptide-like linkage that can be incorporated into larger scaffolds.
The bifunctional nature of the 4-oxobutanoic acid portion of the molecule makes it a suitable precursor for forming heterocyclic rings, which are core components of many pharmaceuticals. Patent literature demonstrates its use as a key intermediate in the synthesis of N-(3-piperidyl-carbonyl)-beta-aminopropionic acid derivatives. In this context, the keto-acid functionality is leveraged to construct the piperidine ring, a common heterocyclic motif in drug discovery. These resulting complex molecules have been investigated as antagonists for the platelet-activating factor, highlighting the role of the parent compound in generating biologically active heterocycles.
Table 1: Patented Applications of this compound Derivatives
| Patent ID | Resulting Molecular Class | Biological Target/Application |
|---|---|---|
| CN1041919C | N-(3-piperidyl-carbonyl)-beta-aminopropionic acid derivatives | Platelet-activating factor antagonists |
| CN101007802A | This compound derivatives | Caspase inhibitors |
Design and Development of Chemical Probes for Biological Systems
Application in Supramolecular Chemistry and Material Science Research (e.g., crystal engineering)
The application of this compound in the fields of supramolecular chemistry and material science, including crystal engineering, is not well-documented in the available literature. Although the molecule possesses hydrogen bond donors (amide N-H, carboxylic acid O-H) and acceptors (amide C=O, ketone C=O, carboxylic acid C=O and O-H), which are prerequisites for forming ordered supramolecular assemblies, specific studies focusing on its self-assembly, co-crystallization, or incorporation into materials like metal-organic frameworks have not been reported.
Use in Synthetic Method Development and Optimization
There is limited evidence in the scientific literature of this compound being used as a model substrate or key reagent in the development and optimization of new synthetic methodologies. While it could theoretically be used to test new reactions involving its ketone, carboxylic acid, or amide functionalities, it has not emerged as a benchmark compound for such studies. Its primary role appears to be as a building block for specific, high-value target molecules rather than as a general tool for reaction development.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C11H11NO4 |
| Molecular Weight | 221.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 15106-56-6 |
| Synonyms | N-Benzoyl-L-aspartic beta-semialdehyde |
Data sourced from PubChem CID 589882.
Future Perspectives and Research Challenges for 2 Benzamido 4 Oxobutanoic Acid
Development of Novel and Sustainable Synthetic Routes
A primary challenge and opportunity lie in the development of efficient, scalable, and environmentally benign synthetic methodologies for 2-Benzamido-4-oxobutanoic acid and its derivatives. Traditional synthetic methods often involve multi-step processes that may utilize hazardous reagents and solvents, leading to significant waste and high production costs.
Future research should focus on:
Green Chemistry Principles: The application of green chemistry is crucial for the sustainable synthesis of benzamide-containing molecules. chemmethod.comijarsct.co.inchemmethod.com This involves the use of eco-friendly solvents (like water or ionic liquids), alternative energy sources such as microwave irradiation to reduce reaction times, and the development of one-pot syntheses to improve efficiency. ijarsct.co.inmdpi.com
Catalytic Innovations: Exploring novel catalysts, such as Lewis acids or biocatalysts, could offer greener and more efficient pathways. mdpi.com For instance, zinc-based catalysts have been shown to be effective, economically attractive, and non-toxic for the formation of related benzimidazole (B57391) structures. chemmethod.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. Methodologies like the Friedel–Crafts reaction, used to synthesize related structures like 4-(4-Methylphenyl)-4-oxobutanoic acid from toluene (B28343) and succinic anhydride (B1165640), offer a basis for developing more atom-economical routes. wikipedia.org
| Green Synthesis Strategy | Potential Advantages for this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, lower energy consumption. ijarsct.co.in |
| Use of Green Solvents (e.g., water, ionic liquids) | Reduced environmental pollution and toxicity. mdpi.com |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. |
| One-Pot Reactions | Increased efficiency, reduced waste from intermediate purification steps. |
Comprehensive Elucidation of Broader Biological Target Landscapes and Mechanism of Action
The benzamide (B126) and oxobutanoic acid scaffolds are present in compounds with a wide array of biological activities, yet the specific targets and mechanisms of action for this compound remain largely unexplored. A significant research challenge is to move beyond preliminary screening and identify its specific molecular targets.
Future research directions include:
Target Identification: Utilizing chemogenomic library screening and other chemical biology approaches can help identify the primary molecular targets. nih.gov For example, benzamide riboside, a related molecule, is known to inhibit IMP dehydrogenase (IMPDH), a key enzyme in purine (B94841) nucleotide synthesis. nih.gov Investigating whether this compound or its derivatives interact with IMPDH or other enzymes would be a valuable starting point.
Mechanism of Action Studies: Once potential targets are identified, detailed biochemical and cellular assays are needed to elucidate the precise mechanism of action. This includes studying enzyme kinetics, binding interactions, and effects on downstream signaling pathways.
Phenotypic Screening: Broad phenotypic screening can uncover unexpected therapeutic potentials. Benzamide derivatives have shown a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial effects, highlighting the diverse possibilities. science.govmdpi.com
Advanced Computational Modeling for Predictive Design and Virtual Screening
In silico methods are indispensable tools for accelerating the drug discovery process. For this compound, computational modeling presents a significant opportunity to guide the design of more potent and selective analogs.
Key research challenges and perspectives are:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can establish a correlation between the structural features of this compound derivatives and their biological activity. archivepp.comigi-global.com Such models, which have been successfully applied to other benzamide-containing compounds like quinazolinones and benzylidene hydrazine (B178648) benzamides, can predict the activity of novel, unsynthesized compounds. igi-global.comjppres.com
Pharmacophore Modeling and Virtual Screening: Creating pharmacophore models based on the essential structural features of the compound can facilitate the virtual screening of large chemical databases to identify new hits with similar properties. nih.govnih.gov This approach can efficiently narrow down the number of compounds for experimental testing.
Molecular Docking and Dynamics: Docking simulations can predict the binding modes of this compound within the active sites of potential target proteins. nih.govresearchgate.net Subsequent molecular dynamics simulations can then assess the stability of these interactions over time, providing deeper insights into the binding mechanism. nih.gov
| Computational Technique | Application for this compound |
| 3D-QSAR (CoMFA/CoMSIA) | Identify key steric and electronic features required for biological activity. mdpi.com |
| Virtual Screening | Screen large compound libraries to find novel molecules with similar activity. nih.gov |
| Molecular Docking | Predict binding poses and interactions with specific biological targets. researchgate.net |
| Molecular Dynamics | Evaluate the stability of ligand-protein complexes. nih.gov |
Exploration of New Derivatization Strategies for Enhanced Selectivity and Potency
The core structure of this compound offers multiple points for chemical modification, providing a rich landscape for derivatization to improve its pharmacological properties. The challenge lies in systematically exploring this chemical space to identify derivatives with optimal activity and selectivity.
Future research should focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs by modifying the benzoyl group, the amide linker, and the butanoic acid chain is essential. SAR studies on these analogs will reveal which structural modifications lead to improved potency and selectivity. Studies on (R)-4-benzamido-5-oxopentanoic acid derivatives have shown that modifications can lead to selective antagonists for different receptor subtypes. nih.gov
Bioisosteric Replacement: Replacing key functional groups with bioisosteres can modulate the compound's physicochemical properties, such as solubility and metabolic stability, while retaining or enhancing biological activity. For example, replacing aromatic rings or carboxylic acid groups with other functionalities is a common strategy.
Scaffold Hopping: Computational techniques can be used to identify entirely new core structures (scaffolds) that maintain the key pharmacophoric features of this compound. nih.gov This can lead to the discovery of novel chemical series with improved drug-like properties or different intellectual property landscapes.
Integration into High-Throughput Screening Libraries for New Target Discovery
To fully realize the therapeutic potential of the this compound scaffold, it is essential to integrate it and its derivatives into diverse chemical libraries for high-throughput screening (HTS). This will enable the unbiased screening of this chemical class against a vast number of biological targets.
Key perspectives and challenges include:
Library Design and Synthesis: The design of screening libraries should maximize chemical diversity around the this compound core. u-strasbg.frcuriaglobal.com This involves creating a collection of compounds with varied physicochemical properties to effectively probe a wide range of biological targets. nih.gov The use of efficient and automated synthesis methods is crucial for generating these libraries. semanticscholar.org
HTS Campaign Execution: Including these compounds in HTS campaigns against various target classes (e.g., enzymes, receptors, ion channels) and in phenotypic screens is critical for discovering novel biological activities. nih.govnorthwestern.edu The data generated from these screens will be invaluable for identifying new therapeutic avenues for this chemical class.
Q & A
Q. What are the recommended synthetic routes for 2-Benzamido-4-oxobutanoic acid, and how can reaction intermediates be optimized?
- Methodological Answer : The synthesis typically involves coupling benzamide derivatives with 4-oxobutanoic acid precursors. A common approach is nucleophilic substitution or condensation reactions under basic conditions. For example, analogous compounds like 4-(2-fluorophenyl)-4-oxobutanoic acid are synthesized via substitution of fluorine with amines or thiols . Optimization involves adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometry of reagents. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by -NMR (to confirm amide bond formation) and LC-MS (to verify molecular weight) is critical .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : -NMR should show peaks for aromatic protons (δ 7.3–7.8 ppm, benzamide), ketone-adjacent methylene protons (δ 2.5–3.0 ppm), and carboxylic acid protons (δ 10–12 ppm, broad). -NMR confirms the carbonyl groups (amide: ~167 ppm; ketone: ~205 ppm; carboxylic acid: ~175 ppm).
- IR : Key stretches include N-H (amide, ~3300 cm), C=O (amide: ~1650 cm; ketone: ~1700 cm; carboxylic acid: ~2500–3000 cm).
- Mass Spectrometry : ESI-MS should display [M+H] or [M-H] ions matching the molecular formula (CHNO) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : This compound serves as a precursor for bioactive derivatives. For instance, reduction of the ketone group yields 4-hydroxy analogs, which can be screened for antimicrobial or anticancer activity . Its benzamide moiety is a common pharmacophore in protease inhibitors. Researchers often functionalize the carboxylic acid group (e.g., esterification) to improve cell permeability during in vitro assays .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during the characterization of this compound derivatives?
- Methodological Answer : Contradictions (e.g., unexpected -NMR splitting or LC-MS impurities) may arise from tautomerism, residual solvents, or byproducts. Strategies include:
- 2D NMR (COSY, HSQC) : To confirm proton-proton correlations and assign ambiguous peaks.
- X-ray Crystallography : Resolve tautomeric forms or stereochemical ambiguities. Tools like SHELXL or OLEX2 are used for refinement .
- HPLC-PDA : Identify impurities by comparing retention times and UV spectra with standards .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software can model transition states and calculate activation energies for substitution at the ketone or amide groups. Basis sets (e.g., B3LYP/6-31G*) optimize geometry, while NBO analysis predicts charge distribution .
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction pathways. Tools like GROMACS assess solvent accessibility to reactive sites .
Q. How can researchers validate the novelty of this compound derivatives in a patent or publication?
- Methodological Answer :
- Database Searches : Use SciFinder or Reaxys to cross-check CAS numbers, IUPAC names, and spectral data. For example, 4-oxobutanoic acid derivatives are indexed with substructure filters for ketones and carboxylic acids .
- Comparative Analysis : Compare melting points, specific rotation (if chiral), and spectroscopic data with literature. Novelty is confirmed if key metrics (e.g., -NMR shifts) deviate by >5% from known compounds .
Experimental Design & Data Analysis
Q. What crystallization conditions are optimal for obtaining high-resolution X-ray structures of this compound complexes?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with solvents like methanol/water or DMSO/ethyl acetate. Analogous compounds (e.g., 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid) crystallize in monoclinic systems (space group P2/c) .
- Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling to 100 K. Data collection at synchrotron sources (e.g., λ = 0.9 Å) improves resolution .
Q. How can researchers design SAR studies for this compound derivatives targeting enzyme inhibition?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the benzamide (e.g., electron-withdrawing groups for enhanced H-bonding) or vary the oxobutanoic acid chain length.
- Enzyme Assays : Use fluorescence-based assays (e.g., trypsin inhibition) with IC determination. Compare Ki values across derivatives to establish potency trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
